Caspase-3 Inhibition Potency: 40-Fold Superiority to Z-VAD-FMK
Q-VD(OMe)-OPh demonstrates a 40-fold lower IC50 against recombinant caspase-3 (25 nM) compared to the widely used first-generation pan-caspase inhibitor Z-VAD-FMK (IC50 ~1000 nM) in cell-free enzymatic assays [1]. This potency advantage extends across the caspase family, with Q-VD(OMe)-OPh exhibiting IC50 values of 50 nM for caspase-1, 100 nM for caspase-8, and 430 nM for caspase-9, whereas Z-VAD-FMK and Boc-D-FMK typically exhibit IC50 values in the 500-1000 nM range across these targets [1][2]. The o-phenoxy warhead confers enhanced active-site occupancy and covalent binding efficiency relative to the fluoromethylketone moiety [1].
| Evidence Dimension | IC50 against recombinant caspase-3 (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Z-VAD-FMK: IC50 ~1000 nM |
| Quantified Difference | 40-fold lower IC50 (25 nM vs. 1000 nM) |
| Conditions | Recombinant caspase-3 enzymatic assay; standard buffer conditions (pH 7.2-7.4, 37°C) |
Why This Matters
Lower IC50 translates to reduced compound consumption per assay, lower solvent (DMSO) carryover, and enhanced sensitivity for detecting subtle apoptotic phenotypes in dose-response studies.
- [1] Caserta TM, Smith AN, Gultice AD, Reedy MA, Brown TL. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis. 2003;8(4):345-352. View Source
- [2] BPS Bioscience. Q-VD(OMe)-OPh Product Datasheet. Catalog #27640-1. View Source
